1-(5-Hexyn-1-yl)piperazine

Catalog No.
S14216960
CAS No.
M.F
C10H18N2
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Hexyn-1-yl)piperazine

Product Name

1-(5-Hexyn-1-yl)piperazine

IUPAC Name

1-hex-5-ynylpiperazine

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C10H18N2/c1-2-3-4-5-8-12-9-6-11-7-10-12/h1,11H,3-10H2

InChI Key

ZIBMVPCKRPPMDC-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCN1CCNCC1

1-(5-Hexyn-1-yl)piperazine is a chemical compound characterized by a piperazine ring substituted with a 5-hexyn-1-yl group. Piperazine itself is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. The addition of the hexynyl group introduces unique properties to the molecule, potentially influencing its reactivity and biological activity. This compound is of interest in medicinal chemistry due to its structural features that may interact with various biological targets.

Typical of piperazine derivatives:

  • Alkylation: The amine groups in the piperazine ring can react with alkyl halides, allowing for further modification of the compound's structure .
  • Acylation: This reaction involves the introduction of acyl groups, which can enhance the compound's reactivity and solubility .
  • N-Oxidation: The nitrogen atoms in piperazine can be oxidized, leading to the formation of N-oxides, which may have different biological activities compared to their parent compounds .
  • Coordination Chemistry: The piperazine moiety can coordinate with metal ions, forming complexes that may exhibit unique properties .

Piperazine derivatives, including 1-(5-Hexyn-1-yl)piperazine, have been studied for their interactions with neurotransmitter receptors. These compounds can influence serotonin and dopamine pathways, making them potential candidates for treating psychiatric disorders. For example, some piperazine derivatives exhibit selective affinity for serotonin receptors, which is critical in developing antidepressants and anxiolytics . Additionally, studies have shown that structural modifications in piperazines can lead to significant variations in biological activity, suggesting that 1-(5-Hexyn-1-yl)piperazine may possess unique pharmacological properties.

The synthesis of 1-(5-Hexyn-1-yl)piperazine can be achieved through several methods:

  • Direct Alkylation: A common approach involves the alkylation of piperazine with 5-bromo-1-pentyne or a similar halide under basic conditions. This method typically yields the target compound efficiently.
  • Multi-step Synthesis: Another strategy may involve synthesizing an intermediate that contains the hexynyl group followed by its coupling with piperazine. This method allows for greater control over functional group modifications.
  • Cyclization Reactions: Utilizing cyclization reactions with appropriate precursors can also yield 1-(5-Hexyn-1-yl)piperazine as a final product.

These methods emphasize the versatility and adaptability of synthetic strategies in producing this compound.

The applications of 1-(5-Hexyn-1-yl)piperazine are primarily found in medicinal chemistry and pharmacology. Its potential as a pharmaceutical agent stems from its ability to modulate neurotransmitter systems. Moreover, its unique structure may allow it to act as a scaffold for further drug development targeting various conditions such as anxiety, depression, or other central nervous system disorders. Additionally, it could serve as a building block in synthesizing more complex molecules for research purposes.

Interaction studies involving 1-(5-Hexyn-1-yl)piperazine focus on its binding affinity and selectivity towards specific receptors. Research has shown that modifications on the piperazine ring significantly influence ligand-receptor interactions. For instance, studies examining similar compounds have highlighted how substituents on the phenyl ring affect receptor binding dynamics and pharmacological profiles . Such studies are crucial for understanding how structural variations impact biological activity and therapeutic potential.

Several compounds share structural similarities with 1-(5-Hexyn-1-yl)piperazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
1-(3-Chlorophenyl)piperazineContains a chlorophenyl groupAntidepressant effects via serotonin receptor modulation
1-(4-Methoxyphenyl)piperazineContains a methoxyphenyl groupSelective serotonin reuptake inhibitor
1-(4-Fluorophenyl)piperazineContains a fluorophenyl groupPotential antipsychotic properties
1-(2-Methylphenyl)piperazineContains a methylphenyl groupModulates dopamine receptors

The uniqueness of 1-(5-Hexyn-1-yl)piperazine lies in its terminal alkyne functionality, which is less common among piperazines and could provide distinctive reactivity patterns or biological interactions not observed in other derivatives.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

166.146998583 g/mol

Monoisotopic Mass

166.146998583 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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